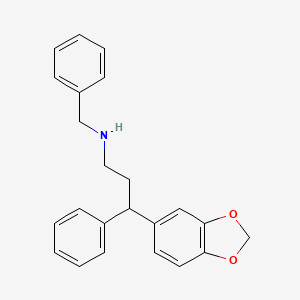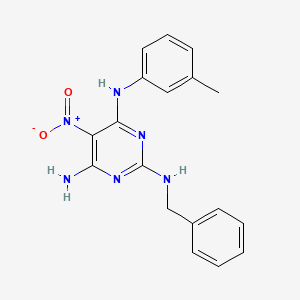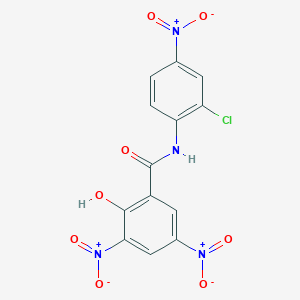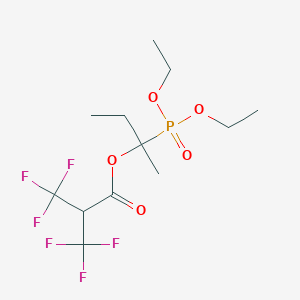
5-chloro-N'-(4-ethylcyclohexylidene)-2-methoxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N’-(4-ethylcyclohexylidene)-2-methoxybenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chloro group, an ethylcyclohexylidene moiety, and a methoxybenzohydrazide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N’-(4-ethylcyclohexylidene)-2-methoxybenzohydrazide typically involves the condensation of 5-chloro-2-methoxybenzoic acid hydrazide with 4-ethylcyclohexanone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-N’-(4-ethylcyclohexylidene)-2-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms like hydrazines.
Substitution: Substituted products with various functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
5-chloro-N’-(4-ethylcyclohexylidene)-2-methoxybenzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-chloro-N’-(4-ethylcyclohexylidene)-2-methoxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
- 5-chloro-N’-isopropyl-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
Uniqueness
5-chloro-N’-(4-ethylcyclohexylidene)-2-methoxybenzohydrazide is unique due to its specific structural features, such as the combination of a chloro group, an ethylcyclohexylidene moiety, and a methoxybenzohydrazide structure
Propiedades
Fórmula molecular |
C16H21ClN2O2 |
|---|---|
Peso molecular |
308.80 g/mol |
Nombre IUPAC |
5-chloro-N-[(4-ethylcyclohexylidene)amino]-2-methoxybenzamide |
InChI |
InChI=1S/C16H21ClN2O2/c1-3-11-4-7-13(8-5-11)18-19-16(20)14-10-12(17)6-9-15(14)21-2/h6,9-11H,3-5,7-8H2,1-2H3,(H,19,20) |
Clave InChI |
ZSEQSIBSPGPMRH-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(=NNC(=O)C2=C(C=CC(=C2)Cl)OC)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-butylphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B15153071.png)
![3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole](/img/structure/B15153080.png)
![Methyl 3-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B15153084.png)

![1-{2-[(2-fluorobenzyl)oxy]phenyl}-N-(4-methoxybenzyl)methanamine](/img/structure/B15153089.png)

![2-(4-phenylmethoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B15153104.png)
![Propyl 5-{[(2-chlorophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15153111.png)
![3-({[4-(Benzyloxy)phenyl]methyl}amino)adamantan-1-ol](/img/structure/B15153126.png)





